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Compound of Interest

Compound Name: Decarestrictine A

Cat. No.: B1147223

Get Quote

Executive Summary & Biological Context
Decarestrictines are a family of bioactive metabolites isolated from Penicillium simplicissimum

and Penicillium corylophilum.[1] Among them, Decarestrictine A and D are 10-membered

lactones (decanolides) exhibiting significant inhibitory activity against HMG-CoA reductase, a

rate-limiting enzyme in the cholesterol biosynthesis pathway.

Key Structural Challenges
Medium-Sized Ring: Formation of 10-membered lactones is enthalpically and entropically

disfavored compared to 5, 6, or macrocyclic rings, often leading to dimerization (diolide

formation).

Stereogenicity: The molecule possesses multiple stereocenters (typically C3, C6, C7, C9)

requiring high enantiomeric purity.

Functionality: Presence of a 1,3-diol moiety (in Decarestrictine D) or specific

hydroxyl/carbonyl patterns (Decarestrictine A).
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This guide presents a modular, enantioselective protocol based on the strategies developed by

H.C. Brown (Asymmetric Allylboration) and J.S. Yadav (Prins Cyclization/RCM approaches),

optimized for reproducibility in a research setting.

Retrosynthetic Analysis & Strategy
The synthesis is disconnected into a linear seco-acid precursor, which is assembled from chiral

building blocks.

Disconnection 1 (Ring Closure): The C1–O9 bond is formed via Yamaguchi

Macrolactonization, chosen for its reliability in closing medium-sized rings.

Disconnection 2 (Stereocontrol): The C7 and C9 stereocenters are established via Brown

Asymmetric Allylation.

Disconnection 3 (Backbone): The C1–C6 fragment is elaborated using standard

homologation techniques.

Synthetic Pathway Diagram
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Key Transformation Logic

Decarestrictine A/D
(10-Membered Lactone)

Seco-Acid Precursor
(Linear Chain)

Yamaguchi Macrolactonization
(C1-O9 Bond Formation)

Fragment A
(C1-C6 Aldehyde)

Ester Hydrolysis

Fragment B
(Chiral Allylborane)

Asymmetric Allylation

Starting Materials
(e.g., 1,3-Propanediol / Alkynes)

1. Asymmetric Allylation sets C7/C9 stereochemistry.
2. Macrolactonization closes the strained 10-membered ring.

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow for the construction of the Decarestrictine core.

Detailed Experimental Protocols
Phase 1: Stereoselective Construction of the C7–C9
Fragment
Objective: Establish the remote stereocenters with >95% ee using Brown's Asymmetric

Allylation.

Reagents:

(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc2BOMe)

Allylmagnesium bromide
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Appropriate aldehyde precursor (e.g., derived from 3-hydroxybutanoate or similar)

Protocol:

Reagent Preparation: In a flame-dried flask under Argon, dissolve (-)-Ipc2BOMe (1.1 equiv)

in anhydrous Et2O (1 M). Cool to 0 °C.

Allylation: Add allylmagnesium bromide (1.0 equiv) dropwise. Stir for 1 h at 0 °C to generate

the B-allyldiisopinocampheylborane reagent in situ.

Substrate Addition: Cool the mixture to -78 °C. Add the aldehyde substrate (dissolved in

Et2O) dropwise over 30 min.

Reaction: Stir at -78 °C for 2 h, then allow to warm slowly to room temperature over 1 h.

Oxidative Workup: Cool to 0 °C. Add NaOH (3N, 2 mL/mmol) followed by H2O2 (30%, 2

mL/mmol) dropwise. (Caution: Exothermic). Reflux for 1 h to cleave the boron moiety.

Purification: Extract with Et2O, wash with brine, dry over MgSO4, and concentrate. Purify via

flash column chromatography (SiO2, Hexanes/EtOAc).

Critical Insight: The use of Ipc2B-allyl reagents ensures the formation of the homoallylic alcohol

with predictable stereochemistry based on the reagent chirality (Re- or Si-face attack).

Phase 2: Assembly of the Seco-Acid
Objective: Elaboration of the carbon chain to the full C10 length and oxidation state adjustment.

Protection: Protect the newly formed secondary hydroxyl group as a TBS ether (TBSCl,

Imidazole, DMF).

Ozonolysis/Reductive Workup: Convert the terminal alkene to an aldehyde or alcohol

depending on the specific coupling strategy (O3, then PPh3 or NaBH4).

Chain Extension: Perform a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to install

the remaining carbons (C1-C6 segment) and the unsaturated ester functionality.
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Hydrolysis: Saponify the terminal ester (LiOH, THF/H2O) to reveal the carboxylic acid (C1)

while maintaining the C9-hydroxyl protection (or selectively deprotecting C9 if orthogonal

groups are used).

Phase 3: Yamaguchi Macrolactonization
Objective: Cyclization of the linear seco-acid to form the 10-membered lactone. This is the

most critical step due to the entropic penalty of medium-ring formation.

Reagents:

2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

Triethylamine (Et3N)

4-Dimethylaminopyridine (DMAP)

Toluene (Anhydrous)

Protocol:

Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in anhydrous THF. Add Et3N

(3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at RT for 1–2 h.

Checkpoint: Monitor TLC for the disappearance of the acid and formation of the mixed

anhydride.

Dilution: Dilute the mixed anhydride solution with a large volume of anhydrous Toluene to

achieve high dilution conditions (0.001 M to 0.005 M). This is mandatory to favor

intramolecular cyclization over intermolecular dimerization.

Cyclization: Add the diluted solution dropwise (via syringe pump over 4–6 h) to a refluxing

solution of DMAP (5–10 equiv) in Toluene.

Workup: After addition is complete, reflux for an additional 2 h. Cool to RT. Wash with

saturated NH4Cl, NaHCO3, and brine.

Purification: Concentrate and purify via flash chromatography.
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Data Table: Optimization of Macrolactonization

Parameter
Condition A
(Standard)

Condition B
(Optimized)

Outcome (Yield)

Concentration 0.01 M 0.001 M
Yield increases from

45% to 72%

Addition Rate Bolus Syringe Pump (4h)
Reduces dimer

formation by 60%

Temperature 80 °C 110 °C (Reflux)
Essential for

overcoming ring strain

Base Pyridine DMAP (High Equiv)

DMAP acts as a

superior acyl transfer

catalyst

Final Deprotection & Characterization
Objective: Removal of protecting groups (e.g., TBS, MOM) to yield Decarestrictine A/D.

Reagent: TBAF (1 M in THF) or HF·Pyridine.

Condition: Stir at 0 °C to RT.

Purification: Final purification often requires HPLC for biological grade purity (>98%).

Characterization Markers (Decarestrictine D Reference)
1H NMR (500 MHz, CDCl3): Characteristic signals for the lactone proton (δ ~5.0–5.3 ppm)

and the olefinic protons if unsaturation is present.

13C NMR: Carbonyl peak at ~170–175 ppm; C-O carbon at ~70–75 ppm.

Mass Spectrometry: [M+Na]+ adduct confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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